N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
The exact mass of the compound this compound is 338.17764726 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-10(2)16(22)17-13-7-8-14(19-18-13)23-9-15(21)20(11(3)4)12(5)6/h7-8,10-12H,9H2,1-6H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHNQCCTOMGVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide, also known as EVT-6670073, is a complex organic compound with the molecular formula C16H26N4O2S and a molecular weight of 338.5 g/mol. This compound is characterized by the presence of a pyridazine ring, amide functional groups, and a sulfanyl moiety, suggesting potential applications in pharmacology, particularly as inhibitors or modulators for various biological targets.
The compound's structure includes:
- Pyridazine Ring : Implicating potential interactions with biological receptors.
- Amide Functional Groups : Known for their role in biological activity through hydrogen bonding.
- Sulfanyl Moiety : May enhance reactivity and binding properties.
Synthesis and Characterization
The synthesis of this compound involves several steps that require precise control over reaction conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure.
The biological activity of this compound can be hypothesized based on its structural features. The amide groups may facilitate interactions with protein targets through hydrogen bonding, while the pyridazine ring may engage in π-stacking interactions with aromatic residues in proteins.
Potential Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor cell growth by disrupting metabolic pathways critical for cancer cell survival.
- Antimicrobial Properties : The presence of the sulfanyl group may enhance the compound's ability to penetrate bacterial membranes, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in metabolic processes, leading to further investigations into its pharmacological potential.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
1. Anticancer Research
In vitro studies have shown that derivatives of pyridazine compounds can inhibit glycolysis in cancer cells, leading to reduced proliferation rates. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
2. Enzyme Inhibition Studies
Research on similar compounds has indicated their ability to inhibit key metabolic enzymes such as hexokinase, which is crucial for glycolysis in cancer cells. This suggests a promising avenue for further exploration regarding this compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
